molecular formula C18H21N3OS B12733253 Imidazo(1,2-a)pyridine-3-propanamide, 2-(5-methyl-2-thienyl)-N,N,6-trimethyl- CAS No. 88965-11-1

Imidazo(1,2-a)pyridine-3-propanamide, 2-(5-methyl-2-thienyl)-N,N,6-trimethyl-

Cat. No.: B12733253
CAS No.: 88965-11-1
M. Wt: 327.4 g/mol
InChI Key: JNJDNBSZKRVYBW-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)pyridine-3-propanamide, 2-(5-methyl-2-thienyl)-N,N,6-trimethyl- is a complex organic compound with a unique structure that combines an imidazo[1,2-a]pyridine core with a thienyl group and various methyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(1,2-a)pyridine-3-propanamide, 2-(5-methyl-2-thienyl)-N,N,6-trimethyl- typically involves multi-step organic reactions. The process begins with the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the thienyl group and the methyl substitutions. Common reagents used in these reactions include various amines, thienyl compounds, and methylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is essential to achieve consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Imidazo(1,2-a)pyridine-3-propanamide, 2-(5-methyl-2-thienyl)-N,N,6-trimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents such as chlorine or bromine, and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Imidazo(1,2-a)pyridine-3-propanamide, 2-(5-methyl-2-thienyl)-N,N,6-trimethyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of Imidazo(1,2-a)pyridine-3-propanamide, 2-(5-methyl-2-thienyl)-N,N,6-trimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: Compounds with similar core structures but different substituents.

    Thienyl-substituted amides: Compounds with thienyl groups attached to amide functionalities.

    Methyl-substituted heterocycles: Compounds with multiple methyl groups attached to heterocyclic cores.

Uniqueness

Imidazo(1,2-a)pyridine-3-propanamide, 2-(5-methyl-2-thienyl)-N,N,6-trimethyl- is unique due to its specific combination of an imidazo[1,2-a]pyridine core, a thienyl group, and multiple methyl substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

88965-11-1

Molecular Formula

C18H21N3OS

Molecular Weight

327.4 g/mol

IUPAC Name

N,N-dimethyl-3-[6-methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]propanamide

InChI

InChI=1S/C18H21N3OS/c1-12-5-9-16-19-18(15-8-6-13(2)23-15)14(21(16)11-12)7-10-17(22)20(3)4/h5-6,8-9,11H,7,10H2,1-4H3

InChI Key

JNJDNBSZKRVYBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2CCC(=O)N(C)C)C3=CC=C(S3)C)C=C1

Origin of Product

United States

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